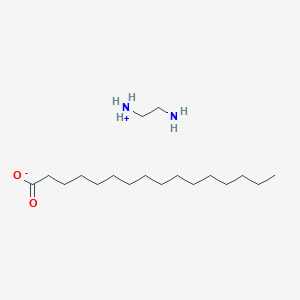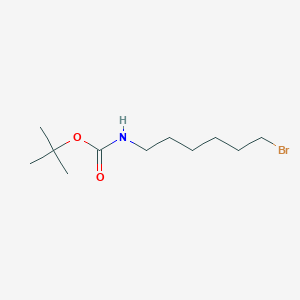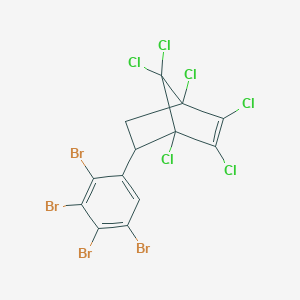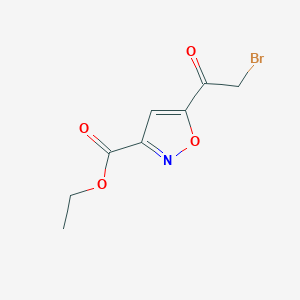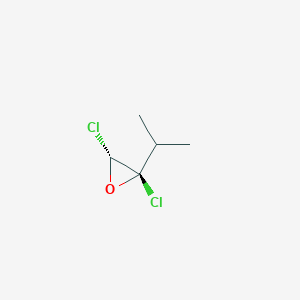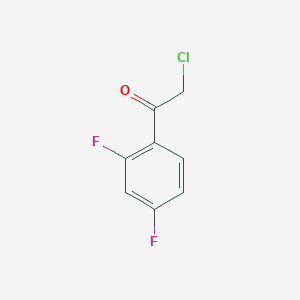
2-氯-2',4'-二氟苯乙酮
概述
描述
2-Chloro-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and research applications due to its unique reactivity and properties .
科学研究应用
2-Chloro-2’,4’-difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is tested for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
Target of Action
The primary targets of 2-Chloro-2’,4’-difluoroacetophenone are protein tyrosine phosphatases SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Chloro-2’,4’-difluoroacetophenone interacts with its targets by inhibiting the activity of protein tyrosine phosphatases SHP-1 and PTP1B . This inhibition can alter the phosphorylation state of proteins, leading to changes in the activity of various signaling pathways .
Biochemical Pathways
The inhibition of SHP-1 and PTP1B by 2-Chloro-2’,4’-difluoroacetophenone can affect multiple biochemical pathways. These include pathways involved in cell growth and differentiation, as well as pathways implicated in oncogenic transformation . The downstream effects of these changes can vary widely, depending on the specific cellular context .
Pharmacokinetics
Its physical properties, such as its melting point and solubility , suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of 2-Chloro-2’,4’-difluoroacetophenone’s action are largely dependent on its inhibition of SHP-1 and PTP1B. By inhibiting these enzymes, it can alter the phosphorylation state of numerous proteins, potentially leading to changes in cell growth, differentiation, and oncogenic transformation .
Action Environment
The action, efficacy, and stability of 2-Chloro-2’,4’-difluoroacetophenone can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other chemicals in the environment . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-2’,4’-difluoroacetophenone can be synthesized through several methods. One common approach involves the chlorination and fluorination of acetophenone derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a fluorinating agent like hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’,4’-difluoroacetophenone often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions: 2-Chloro-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones .
相似化合物的比较
- 2-Chloroacetophenone
- 2-Bromo-2’,4’-difluoroacetophenone
- 2-Chloro-2,2-difluoroacetophenone
- 2,2’,4’-Trichloroacetophenone
Comparison: 2-Chloro-2’,4’-difluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. For example, 2-Chloro-2,2-difluoroacetophenone has two fluorine atoms on the same carbon, leading to different electronic effects and reactivity patterns .
属性
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGBOCGGKLVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343185 | |
| Record name | 2-Chloro-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-94-8 | |
| Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some key applications of 2-Chloro-1-(2,4-difluorophenyl)ethanone in pharmaceutical synthesis?
A1: This compound serves as a crucial starting material for synthesizing various pharmaceuticals, including antifungal agents and pyrrolidine-based drugs. For instance, it is used in the asymmetric synthesis of SM-9164, the biologically active enantiomer of the antifungal agent SM-8668 []. Additionally, it serves as the starting point for an efficient synthesis of (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, a compound with potential applications in medicinal chemistry [].
Q2: What are the key steps involved in utilizing 2-Chloro-1-(2,4-difluorophenyl)ethanone for synthesizing SM-9164?
A2: The synthesis of SM-9164 from 2-Chloro-1-(2,4-difluorophenyl)ethanone involves several key steps: a Katsuki-Sharpless asymmetric epoxidation of an intermediate (E)-allylic alcohol derived from the starting compound and a base-mediated epimerization of an erythro-sulfone intermediate to achieve the desired threo-isomer [].
Q3: Are there any alternative synthetic routes using 2-Chloro-1-(2,4-difluorophenyl)ethanone that exploit different reaction mechanisms?
A3: Yes, an alternative synthetic approach utilizes 2-Chloro-1-(2,4-difluorophenyl)ethanone in the synthesis of the antifungal agent Ravuconazole. This approach employs an enantioselective palladium-catalyzed chiral zinc-allene addition reaction, highlighting the versatility of this compound in accessing diverse chemical spaces [].
Q4: Beyond pharmaceuticals, are there other applications for 2-Chloro-1-(2,4-difluorophenyl)ethanone?
A4: While the provided research primarily focuses on pharmaceutical applications, 2-Chloro-1-(2,4-difluorophenyl)ethanone's reactivity makes it suitable for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of 2′,4′-difluoro-2-(1H-1,2,4-triazol-1-yl) acetophenone, employing a phase transfer catalyst []. This reaction demonstrates the compound's utility in constructing triazole derivatives, which find applications in diverse fields such as materials science and agrochemicals.
Q5: What is the significance of developing continuous flow synthesis methods for compounds like fluconazole, which can be synthesized using 2-Chloro-1-(2,4-difluorophenyl)ethanone as a precursor?
A5: Research highlights the development of multi-step continuous flow synthesis for fluconazole, a compound that can be derived from 2-Chloro-1-(2,4-difluorophenyl)ethanone []. Continuous flow synthesis offers several advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater potential for scaling up production. This approach could be crucial in developing more efficient and cost-effective processes for manufacturing pharmaceuticals like fluconazole.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


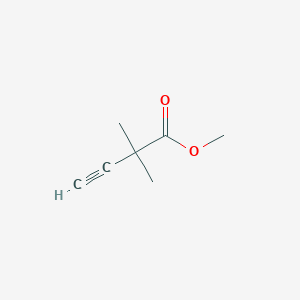
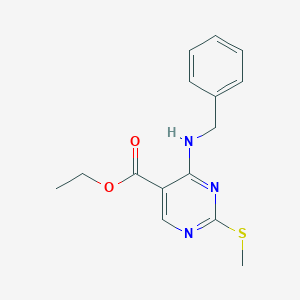
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
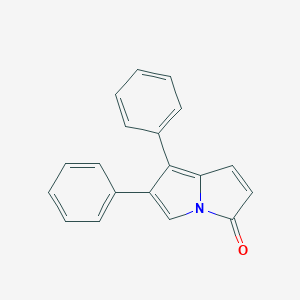
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
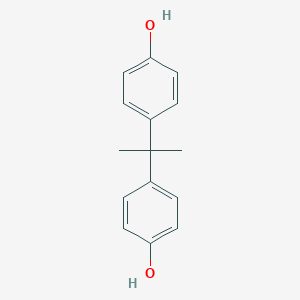

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)
